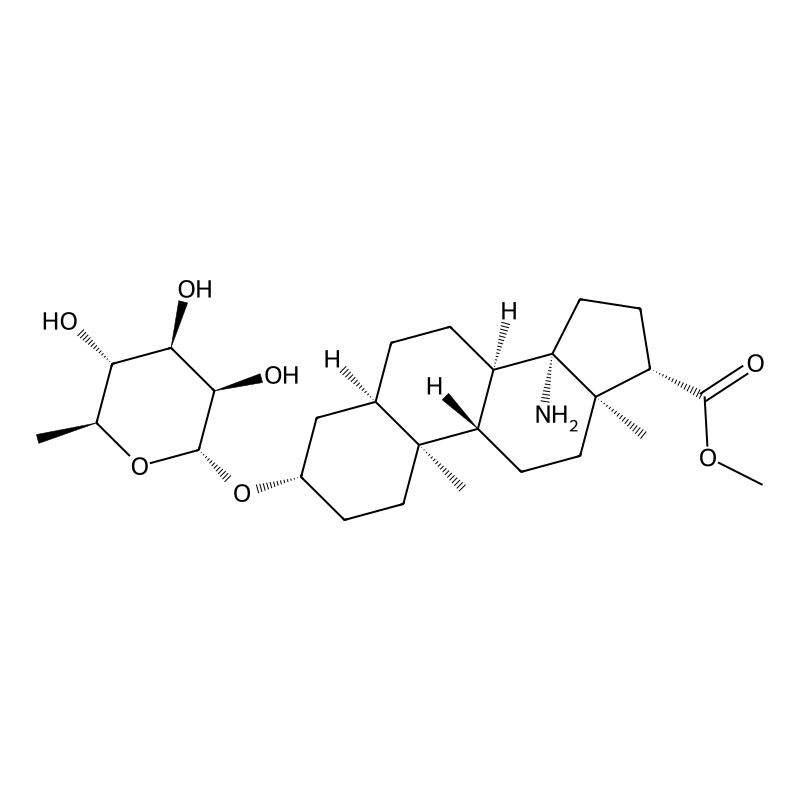Cordil

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Cordil is a chemical compound with the molecular formula and is classified as an angiotensin-converting enzyme (ACE) inhibitor. It is primarily used in the medical field to manage hypertension, often in conjunction with other medications to enhance therapeutic efficacy . The compound's structure includes a complex arrangement of carbon, nitrogen, and oxygen atoms, contributing to its biological activity and therapeutic properties .
Cordil exhibits significant biological activity as an antihypertensive agent. By inhibiting the ACE enzyme, it helps lower blood pressure, making it beneficial for patients with hypertension. Additionally, it may have protective effects on the cardiovascular system by reducing left ventricular hypertrophy and improving endothelial function. Research has also indicated potential benefits in renal protection for patients with diabetic nephropathy .
The synthesis of Cordil typically involves multi-step organic reactions that include:
- Formation of key intermediates: Starting materials undergo reactions such as alkylation or acylation to form intermediates.
- Coupling reactions: These intermediates are then coupled through peptide bond formation or similar reactions to build the final structure.
- Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for pharmaceutical use.
Specific details on the exact synthetic pathways may vary based on proprietary methods used by different pharmaceutical companies .
Cordil is primarily applied in:
- Hypertension management: Used alone or in combination therapy for effective blood pressure control.
- Heart failure treatment: It may be prescribed to patients with heart failure to improve cardiac output and reduce symptoms.
- Renal protection: Particularly in diabetic patients, it helps prevent progression of kidney disease .
Cordil can interact with various medications and substances. Notable interactions include:
- Diuretics: Enhanced hypotensive effect when combined.
- Non-steroidal anti-inflammatory drugs (NSAIDs): May reduce the antihypertensive efficacy of Cordil.
- Potassium supplements: Increased risk of hyperkalemia due to potassium-sparing effects .
Clinical studies emphasize monitoring patient responses when Cordil is administered alongside these substances.
Cordil shares similarities with other ACE inhibitors but possesses unique characteristics that differentiate it:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Enalapril | CHNO | Prodrug; converted to active form in the body |
| Lisinopril | CHNO | Long half-life; no hepatic metabolism required |
| Ramipril | CHNO | Effective in preventing cardiovascular events |
Uniqueness of Cordil:
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Wikipedia
Dates
2: Adamantidis MM, Honoré ER, Dupuis BA. Electrical and mechanical effects of new aminosteroids on guinea-pig isolated ventricular muscle. Br J Pharmacol. 1988 Dec;95(4):1063-74. PubMed PMID: 2851356; PubMed Central PMCID: PMC1854287.
3: Brown L. Positive inotropic and vasoconstrictor responses to 14 beta-aminopregnane derivatives in isolated tissues from the guinea-pig. Clin Exp Pharmacol Physiol. 1990 Aug;17(8):589-94. PubMed PMID: 2208801.
4: Maixent JM, Gerbi A, Berrebi-Bertrand I, Correa PE, Genain G, Baggioni A. Cordil reversibly inhibits the Na,K-ATPase from outside of the cell membrane. Role of K-dependent dephosphorylation. J Recept Res. 1993;13(7):1083-92. PubMed PMID: 8396181.








